molecular formula C7H10N2O2 B1269125 3-Amino-2,6-dimethoxypyridine CAS No. 28020-37-3

3-Amino-2,6-dimethoxypyridine

Cat. No.: B1269125
CAS No.: 28020-37-3
M. Wt: 154.17 g/mol
InChI Key: PTBHRJOTANEONS-UHFFFAOYSA-N
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Description

3-Amino-2,6-dimethoxypyridine: is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyridine, characterized by the presence of amino and methoxy groups at the 3rd and 2nd, 6th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 3-Amino-2,6-dimethoxypyridine typically involves the following steps:

    Methoxylation: The starting material, 2,6-dichloropyridine, undergoes methoxylation using sodium methoxide in methanol to yield 2,6-dimethoxypyridine.

    Amination: The 2,6-dimethoxypyridine is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group at the 3rd position, resulting in this compound.

Industrial Production Methods:

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

3-Amino-2,6-dimethoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of suitable catalysts.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-Amino-2,6-dimethoxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-2,6-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 2-Amino-3,5-dimethoxypyridine
  • 4-Amino-2,6-dimethoxypyridine
  • 3-Amino-4,5-dimethoxypyridine

Comparison:

3-Amino-2,6-dimethoxypyridine is unique due to the specific positioning of the amino and methoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2,6-dimethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-6-4-3-5(8)7(9-6)11-2/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBHRJOTANEONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343903
Record name 3-Amino-2,6-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28020-37-3
Record name 3-Amino-2,6-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethoxypyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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